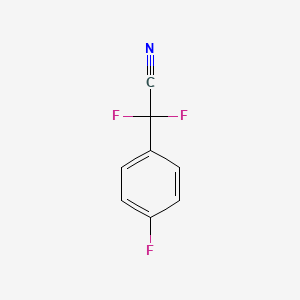

2,2-Difluoro-2-(4-fluorophenyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQWMZOIYDDHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221725-43-4 | |

| Record name | 2,2-difluoro-2-(4-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fluorination of Phenylacetonitrile: One common method involves the fluorination of phenylacetonitrile using a fluorinating agent such as or .

Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by selective fluorination and nitrile formation.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines under specific conditions using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Oxidation: 2,2-Difluoro-2-(4-fluorophenyl)acetic acid.

Reduction: 2,2-Difluoro-2-(4-fluorophenyl)ethylamine.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine:

- Investigated for its potential use in the development of new drugs due to its unique fluorinated structure which can enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry:

Mecanismo De Acción

The mechanism by which 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity to molecular targets such as enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile

- Molecular Formula : C₈H₄F₃N

- Molecular Weight : 171.12 g/mol

- SMILES : C(C1C=CC(=CC=1)F)(F)(F)C#N

- InChIKey : HNQWMZOIYDDHSO-UHFFFAOYSA-N

This fluorinated acetonitrile derivative features a trifluoromethyl group attached to a 4-fluorophenyl ring. The electron-withdrawing fluorine atoms and nitrile group contribute to its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2,2-Difluoro-2-(3-fluorophenyl)acetonitrile (C₈H₄F₃N): Difference: Fluorine at the meta (3-) position instead of para (4-) on the phenyl ring. Molecular weight: 171.12 .

- 2,2-Difluoro-2-(4-methoxyphenyl)acetonitrile (C₉H₇F₂NO): Difference: Methoxy (-OCH₃) group replaces the 4-fluorine. Impact: Methoxy’s electron-donating nature reduces electrophilicity compared to the parent compound. Synthesized in 80% yield via transition metal catalysis .

Functional Group Modifications

- (Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile (C₁₅H₈BrF₂N): Difference: Acrylonitrile backbone with bromine substitution. Synthesized via condensation of 2-(4-fluorophenyl)acetonitrile with 4-bromobenzaldehyde .

- 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (C₁₀H₉F₂NO): Difference: Difluoroethoxy (-OCH₂CF₂H) side chain. Impact: Increased hydrophilicity and conformational flexibility. Molecular weight: 197.18 .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: The methoxy derivative (C₉H₇F₂NO) achieves higher yields (80%) compared to brominated analogs (87%), likely due to optimized catalytic conditions .

- Spectroscopic Trends : Fluorine substituents consistently exhibit IR peaks near 1228 cm⁻¹ (C-F stretch), while nitrile groups show C≡N vibrations at ~2250 cm⁻¹ .

- Biological Relevance: Amino-functionalized derivatives (e.g., C₁₄H₁₀F₂N₂) show promise in targeting enzymes like IDO, highlighting the role of fluorine in enhancing binding affinity .

Actividad Biológica

2,2-Difluoro-2-(4-fluorophenyl)acetonitrile (DFPA) is an organic compound characterized by its unique difluorinated acetonitrile structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The following sections delve into the biological activity of DFPA, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₄F₃N

- Molecular Weight : 171.12 g/mol

- Structure : DFPA features two fluorine atoms on the carbon adjacent to the cyano group and a para-fluorophenyl group, enhancing its metabolic stability and bioavailability compared to other compounds .

The biological activity of DFPA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DFPA has been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. Its fluorinated structure may enhance binding affinity to target proteins, leading to altered enzymatic activity.

- Antimicrobial Properties : Preliminary studies suggest that DFPA exhibits antimicrobial activity, which could be beneficial in developing new antibacterial agents. The presence of fluorine atoms is known to increase lipophilicity, allowing better membrane penetration .

Anticancer Activity

A study focused on the anticancer properties of DFPA demonstrated its effectiveness against various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in vitro, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

DFPA has also been evaluated for its antimicrobial properties. In a recent study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that DFPA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Vancomycin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

Comparative Analysis with Similar Compounds

DFPA's unique structure allows it to stand out among similar compounds. A comparison with structurally analogous compounds highlights its enhanced properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoroacetophenone | C₈H₇FO | Contains a carbonyl group; used in organic synthesis. |

| 4-Fluorobenzonitrile | C₇H₄F₃N | Features a nitrile group without additional fluorination. |

| 3,3-Difluoropropionitrile | C₅H₄F₂N | Contains two fluorine atoms on a different carbon chain. |

Q & A

Q. What are the recommended synthetic routes for 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile, and how do reaction conditions influence yield?

-

Methodological Answer : Fluorinated acetonitriles are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), pH-controlled reactions (pH 3–6) with copper sulfate catalysts and subsequent purification via steam distillation and benzene extraction are effective . Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) using factorial design (e.g., Taguchi methods) minimizes trial-and-error approaches . Computational pre-screening of reaction pathways (e.g., via quantum chemical calculations) can further refine conditions .

-

Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 3–6 | High selectivity |

| Temperature | 60–80°C | Accelerates kinetics |

| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility |

| Catalyst | CuSO₄ | Reduces side reactions |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing fluorinated acetonitrile derivatives?

-

Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly ¹⁹F NMR to resolve fluorinated substituents . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for isomers (e.g., ortho vs. para substitution) .

-

Characterization Table :

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹⁹F NMR | Substituent position and coupling | δ 7.2–7.8 ppm (aromatic H) |

| GC-MS | Purity and fragmentation analysis | m/z 153 (M⁺) |

| IR | Functional group identification | ~2240 cm⁻¹ (C≡N) |

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize the synthesis of fluorinated acetonitriles?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent and catalyst selection . Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis, identifying feasible precursors . Machine learning models trained on reaction datasets (e.g., yield vs. temperature/pH) can predict optimal conditions, validated through iterative experimental feedback .

Q. What strategies resolve contradictory data in fluorinated compound reactivity studies (e.g., unexpected byproducts or low yields)?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, light sensitivity). Systematic approaches include:

- Design of Experiments (DoE) : Fractional factorial designs isolate critical variables .

- Isotopic Labeling : Track fluorine migration using ¹⁸F-labeled precursors.

- In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates .

For example, discrepancies in nitrile stability under acidic conditions may require pH-controlled quenching steps .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to meta positions. The difluoroacetonitrile group enhances electrophilicity at the nitrile carbon, favoring nucleophilic additions (e.g., Grignard reactions). Comparative studies with mono-fluoro analogs (e.g., 2-Fluoro-4-(4-methylphenyl)phenol ) highlight steric vs. electronic trade-offs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.